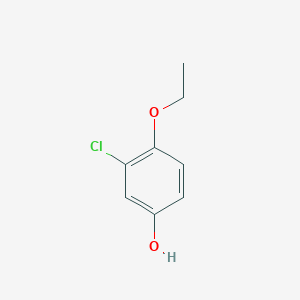

3-Chloro-4-ethoxy-phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-ethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCUVINNJNRVRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Regioselective Synthesis of 3-Chloro-4-ethoxyphenol

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 3-chloro-4-ethoxyphenol via the direct chlorination of 4-ethoxyphenol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delves into the mechanistic underpinnings of the electrophilic aromatic substitution, the rationale for reagent selection, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound. Safety considerations and methods for waste neutralization are also addressed to ensure a comprehensive and practical resource.

Introduction

3-Chloro-4-ethoxyphenol is a valuable substituted phenol derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its structure, featuring a chlorinated and ethoxylated phenyl ring, offers multiple points for further functionalization, making it an attractive building block in medicinal chemistry and materials science.

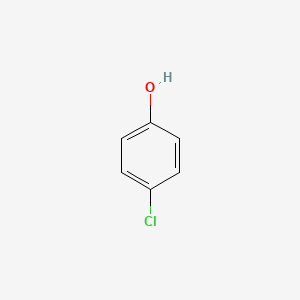

The synthesis of 3-chloro-4-ethoxyphenol from the readily available starting material, 4-ethoxyphenol, presents a classic case of electrophilic aromatic substitution on a substituted benzene ring. The key challenge in this transformation lies in achieving high regioselectivity, directing the incoming chlorine atom to the desired position on the aromatic ring. This guide will focus on a robust and scalable method for this synthesis, employing sulfuryl chloride as the chlorinating agent.

Mechanistic Rationale and Regioselectivity

The chlorination of 4-ethoxyphenol is an electrophilic aromatic substitution reaction. The substituents on the benzene ring, a hydroxyl (-OH) group and an ethoxy (-OCH2CH3) group, are both activating and ortho, para-directing. This is due to the lone pairs of electrons on the oxygen atoms which can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate.

However, in 4-ethoxyphenol, the para position is already occupied by the ethoxy group. Therefore, electrophilic attack is directed to the positions ortho to the hydroxyl group (positions 2 and 6) and the position ortho to the ethoxy group (position 3 and 5). The hydroxyl group is a more powerful activating group than the ethoxy group, thus substitution is expected to occur primarily at the positions ortho to the hydroxyl group.

The choice of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent is pivotal for achieving the desired regioselectivity. In the presence of a Lewis acid catalyst, sulfuryl chloride acts as a source of an electrophilic chlorine species. The reaction mechanism is believed to proceed through the formation of a chlorosulfonium ion or a related electrophilic species that then attacks the electron-rich aromatic ring.

The regioselectivity for the 3-position (ortho to the hydroxyl group and meta to the ethoxy group) can be rationalized by considering both electronic and steric factors. While both positions 2 and 3 are activated, the steric hindrance from the adjacent ethoxy group at position 4 may disfavor substitution at position 3. However, the strong activating and directing effect of the hydroxyl group often leads to a mixture of products. Careful control of reaction conditions is therefore essential to maximize the yield of the desired 3-chloro isomer.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 4-Ethoxyphenol | C₈H₁₀O₂ | 138.16 | >98% | Sigma-Aldrich |

| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | >97% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, >99.8% | Fisher Scientific |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | >99.5% | VWR |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | >99% | EMD Millipore |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |

Equipment

-

Round-bottom flask (250 mL) with a magnetic stir bar

-

Dropping funnel

-

Condenser

-

Ice bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Fume hood

Safety Precautions

Sulfuryl chloride is a highly corrosive and toxic substance. It reacts violently with water, releasing toxic gases.[2][3][4][5][6] All manipulations involving sulfuryl chloride must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

-

In case of skin contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[2][6]

-

In case of inhalation: Move to fresh air immediately and seek medical attention.[2][6]

-

Spills: Neutralize small spills with sodium bicarbonate or a suitable absorbent material.

Reaction Workflow

Caption: Experimental workflow for the synthesis of 3-chloro-4-ethoxyphenol.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxyphenol (5.0 g, 36.2 mmol) in anhydrous dichloromethane (100 mL).

-

Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature reaches 0 °C.

-

Addition of Sulfuryl Chloride: In a dropping funnel, place sulfuryl chloride (3.2 mL, 39.8 mmol, 1.1 eq). Add the sulfuryl chloride dropwise to the stirred solution of 4-ethoxyphenol over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the progress of the reaction by TLC (eluent: 20% ethyl acetate in hexanes).

-

Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL). Caution: Gas evolution (CO₂) will occur.

-

Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%) as the eluent.

-

Characterization: Collect the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield 3-chloro-4-ethoxyphenol as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Characterization of 3-Chloro-4-ethoxyphenol

The structure of the synthesized 3-chloro-4-ethoxyphenol can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group, and the hydroxyl proton. The aromatic region should display three distinct signals corresponding to the three protons on the benzene ring. The coupling patterns of these signals will be indicative of their relative positions.

-

Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

-

~7.0 (d, 1H, Ar-H)

-

~6.9 (d, 1H, Ar-H)

-

~6.8 (dd, 1H, Ar-H)

-

~5.5 (s, 1H, -OH)

-

4.0 (q, 2H, -OCH₂CH₃)

-

1.4 (t, 3H, -OCH₂CH₃)

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm):

-

~150-155 (C-O)

-

~145-150 (C-O)

-

~125-130 (C-Cl)

-

~115-125 (aromatic CH)

-

~64 (-OCH₂CH₃)

-

~15 (-OCH₂CH₃)

-

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the product. The presence of a chlorine atom will be evident from the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

-

Expected MS (EI): m/z 172 (M⁺), 174 (M⁺+2)

Potential Byproducts and Purification Strategy

The primary potential byproduct of this reaction is the isomeric 2-chloro-4-ethoxyphenol, formed by electrophilic attack at the other ortho position to the hydroxyl group. Dichlorinated products may also form if an excess of sulfuryl chloride is used or if the reaction temperature is not adequately controlled.

Column chromatography is an effective method for separating the desired 3-chloro isomer from the 2-chloro isomer and any unreacted starting material or dichlorinated byproducts.[7] The polarity difference between the isomers is typically sufficient to allow for good separation on a silica gel column.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of 3-chloro-4-ethoxyphenol from 4-ethoxyphenol. By carefully controlling the reaction conditions and employing the described purification methods, researchers can obtain the desired product in good yield and purity. The mechanistic insights and safety information provided are intended to empower scientists to perform this synthesis confidently and responsibly.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]

-

Yufeng. (2022, September 29). Everything about Sulfuryl Chloride. Retrieved from [Link]

-

INCHEM. (n.d.). ICSC 0198 - SULPHURYL CHLORIDE. Retrieved from [Link]

-

AOBChem. (n.d.). 3-Chloro-4-ethoxy-phenol. Retrieved from [Link]

- Google Patents. (n.d.). US4429168A - Process for separating chlorinated phenols.

- Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

-

National Center for Biotechnology Information. (n.d.). 4-Ethoxyphenol. PubChem. Retrieved from [Link]

-

001CHEMICAL. (n.d.). CAS No. 1216134-31-4, this compound. Retrieved from [Link]

-

Miró-Canturri, A., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6), 163. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for - A facile and efficient ipso-hydroxylation of arylboronic acids using water extract of rice straw ash (WERSA) as a green catalyst. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

PBM - Gov.bc.ca. (2017, July 10). Chlorinated and Non-Chlorinated Phenols in Water. Retrieved from [Link]

Sources

- 1. aobchem.com [aobchem.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Everything about Sulfuryl Chloride [yufenggp.com]

- 5. fishersci.com [fishersci.com]

- 6. ICSC 0198 - SULPHURYL CHLORIDE [inchem.org]

- 7. 4-Ethoxyphenol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 3-Chloro-4-ethoxy-phenol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-Chloro-4-ethoxy-phenol, a substituted phenol derivative with significant potential in various scientific and industrial sectors. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core chemical properties, structure, synthesis methodologies, and burgeoning applications, grounding all claims in verifiable scientific context.

Core Chemical Identity and Properties

This compound is an organic compound featuring a phenol ring substituted with a chlorine atom and an ethoxy group.[1] This specific arrangement of functional groups dictates its chemical behavior and potential utility.

Molecular Structure and Identifiers

The fundamental identity of a chemical compound is rooted in its structure and internationally recognized identifiers.

Diagram 1: Chemical Structure of this compound

Caption: 2D representation of the this compound molecule.

Table 1: Key Identifiers and Molecular Properties

| Property | Value | Source |

| IUPAC Name | 3-chloro-4-ethoxyphenol | [1] |

| CAS Number | 1216134-31-4 | [1][2][3] |

| Molecular Formula | C₈H₉ClO₂ | [1][2][3] |

| Molecular Weight | 172.61 g/mol | [1][2] |

| Canonical SMILES | CCOC1=C(C=C(C=C1)O)Cl | [1] |

| InChI Key | WUCUVINNJNRVRH-UHFFFAOYSA-N | [1] |

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, properties can be inferred from related structures and general chemical principles. The presence of the phenolic hydroxyl group suggests potential for hydrogen bonding, influencing its melting point, boiling point, and solubility. Chlorophenols and ethoxyphenols, as classes of compounds, are known to possess antimicrobial and antioxidant properties, respectively, hinting at the potential bioactivity of this molecule.[1]

Synthesis and Reactivity

Understanding the synthetic pathways to this compound and its subsequent reactivity is crucial for its practical application in research and development.

Synthetic Methodologies

The synthesis of this compound can be approached through several established organic chemistry reactions. A primary method involves the selective chlorination of a precursor, 4-ethoxyphenol.[1]

Diagram 2: Conceptual Synthesis Workflow

Caption: A high-level overview of a plausible synthesis route.

Experimental Protocol: Electrophilic Chlorination of 4-Ethoxyphenol

Causality: This protocol is based on the principle of electrophilic aromatic substitution. The phenol and ethoxy groups are ortho-, para-directing activators. Since the para position is blocked by the ethoxy group, chlorination is directed to one of the ortho positions. The choice of a specific chlorinating agent and reaction conditions is critical to control selectivity and minimize polysubstitution.

-

Dissolution : Dissolve 4-ethoxyphenol (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Inert Atmosphere : Purge the flask with an inert gas, such as nitrogen or argon, and maintain this atmosphere throughout the reaction to prevent unwanted side reactions.

-

Cooling : Cool the reaction mixture to 0-5 °C using an ice bath to control the exothermicity of the chlorination reaction.

-

Reagent Addition : Slowly add a solution of the chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride, ~1.1 equivalents) in the same solvent to the reaction mixture via the dropping funnel over 30-60 minutes.

-

Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

-

Work-up : Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification : Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.[4]

-

Characterization : Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4]

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups:

-

Phenolic Hydroxyl Group : This group is mildly acidic and can be deprotonated to form a phenoxide.[5] It can undergo O-alkylation, O-acylation, and other reactions typical of phenols, such as the Schotten-Baumann reaction.[5]

-

Aromatic Ring : The ring is activated by the hydroxyl and ethoxy groups, making it susceptible to further electrophilic aromatic substitution. However, the existing substituents will direct incoming electrophiles to specific positions.[5]

-

Chloro and Ethoxy Groups : These substituents modulate the electron density of the aromatic ring and can influence the molecule's overall reactivity and biological activity. The ethoxy group is generally stable, but the C-Cl bond could potentially participate in nucleophilic aromatic substitution under harsh conditions or in metal-catalyzed cross-coupling reactions.

Potential Applications and Research Interest

While specific, peer-reviewed research on this compound is limited, its structural motifs suggest significant potential in several key areas.[1]

Pharmaceutical and Agrochemical Synthesis

Substituted phenols are cornerstone building blocks in the synthesis of more complex molecules.[1][6]

-

Pharmaceutical Intermediates : The molecule serves as a valuable intermediate.[1] Its structure is a potential pharmacophore that could be incorporated into larger drug candidates. The combination of a halogen and an ether linkage on a phenol ring is found in various biologically active compounds.

-

Antimicrobial Agents : Chlorophenols are a known class of antimicrobial agents.[1] It is plausible that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibacterial or antifungal drugs.[1]

-

Pesticides and Herbicides : The phenolic structure is common in agricultural chemicals.[1] For instance, related compounds like 3-ethoxy-4-nitrophenol are key intermediates in the synthesis of herbicides such as Oxyfluorfen.[7] This suggests a potential role for this compound in the agrochemical industry.

Material Science

Phenolic compounds are precursors to polymers and other materials.[5] The reactivity of the hydroxyl group and the aromatic ring could allow for its incorporation into polymer backbones or as a modifying agent to impart specific properties to materials.

Safety and Toxicology

Table 2: General Safety and Hazard Information

| Hazard Type | Precautionary Statement | Basis |

| Skin/Eye Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. Wear protective gloves, clothing, and eye/face protection.[3][8] | Phenolic compounds are known irritants.[1][9] |

| Respiratory Irritation | H335: May cause respiratory irritation. Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[3][8] | Inhalation of phenolic vapors can irritate the respiratory tract.[1][9] |

| Handling | P261, P305+P351+P338: Avoid breathing dust. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Standard practice for handling chemical reagents.[3] |

As a matter of EHS policy, this compound should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion and Future Directions

This compound is a chemical intermediate with a promising, albeit underexplored, profile. Its synthesis is achievable through standard organic chemistry techniques, and its structure suggests a range of potential applications, most notably as a building block in the pharmaceutical and agrochemical industries.[1] The key obstacle to its broader application is the current lack of extensive published research and toxicological data.[1]

Future research should focus on:

-

Full Characterization : Detailed spectroscopic and physicochemical analysis.

-

Biological Screening : Systematic evaluation of its antimicrobial, antioxidant, and other biological activities.[1]

-

Synthetic Utility : Exploration as a precursor for novel, high-value compounds.

-

Toxicological Assessment : A thorough investigation of its safety profile to enable responsible handling and application.

This guide serves as a foundational resource, synthesizing available data to provide a clear, authoritative overview for the scientific community.

References

-

PubChem. 3-Chloro-4-ethylphenol | C8H9ClO | CID 18419379. [Link]

-

001CHEMICAL. CAS No. 1216134-31-4, this compound. [Link]

-

AOBChem. This compound. [Link]

-

The Royal Society of Chemistry. Supporting information for - A novel and efficient ipso-hydroxylation of arylboronic acids. [Link]

-

PMC - NIH. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

-

Wikipedia. Phenol. [Link]

- Google Patents. CN105859559A - Production method of 3-ethoxy-4-nitrophenol.

-

Fisher Scientific. SAFETY DATA SHEET - 3-Ethoxyphenol. [Link]

-

LookChem. 3-ethoxyphenol - 621-34-1. [Link]

-

PubChem. 4-Ethoxyphenol | C8H10O2 | CID 12150. [Link]

-

NIST WebBook. Phenol, 4-ethoxy-. [Link]

-

RSC Publishing. (2021, May 14). Mechanism and kinetic properties for the complete series reactions of chloro(thio)phenols with O(3P) under high temperature conditions. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding 3-Ethoxyphenol: A Deep Dive into its Properties and Applications. [Link]

-

Organic Syntheses Procedure. hydrogenolysis of phenolic ethers: biphenyl. [Link]

-

PubChem - NIH. 3-Ethoxy-4-methoxyphenol | C9H12O3 | CID 580771. [Link]

Sources

- 1. Buy this compound | 1216134-31-4 [smolecule.com]

- 2. 001chemical.com [001chemical.com]

- 3. aobchem.com [aobchem.com]

- 4. rsc.org [rsc.org]

- 5. Phenol - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. CN105859559A - Production method of 3-ethoxy-4-nitrophenol - Google Patents [patents.google.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 3-Chloro-4-ethoxy-phenol (CAS No. 1216134-31-4)

A Note on the State of Research: Scientific literature databases do not yet contain published research articles directly investigating the properties or applications of 3-Chloro-4-ethoxy-phenol.[1] Consequently, this guide synthesizes available data on the compound with established principles from structurally related molecules, such as chlorophenols and ethoxyphenols, to provide a foundational resource for researchers, scientists, and drug development professionals. The protocols and potential applications described herein are based on established chemical principles and should be considered predictive until validated by direct experimental evidence.

Compound Profile

This compound is an organic compound featuring a phenol ring substituted with both a chlorine atom and an ethoxy group.[1] This unique substitution pattern suggests a range of chemical properties and potential biological activities that make it a compound of interest for further investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1216134-31-4 | [2][3] |

| Molecular Formula | C₈H₉ClO₂ | [1][2] |

| Molecular Weight | 172.61 g/mol | [1] |

| IUPAC Name | 3-chloro-4-ethoxyphenol | [1] |

| Appearance | N/A (likely a solid at room temperature, similar to other chlorophenols) | Inferred |

| Purity | Typically available at ≥95% | [2] |

| Storage | 2-8°C | [2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several established organic chemistry pathways. The choice of method depends on the starting materials, desired purity, and scalability. A plausible and common approach is the electrophilic aromatic substitution on a phenol derivative.

Proposed Synthesis Route: Electrophilic Chlorination of 4-Ethoxyphenol

A direct and efficient method for synthesizing this compound is the electrophilic chlorination of 4-ethoxyphenol.[1] The hydroxyl (-OH) and ethoxy (-OC₂H₅) groups are both activating and ortho-, para-directing. Since the para position is blocked by the ethoxy group, chlorination is directed to the ortho positions. The steric hindrance of the ethoxy group may favor chlorination at the less hindered ortho position (position 3).

Diagram 1: Proposed Synthesis of this compound

Caption: Electrophilic aromatic substitution for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via electrophilic chlorination of 4-ethoxyphenol.

Materials:

-

4-Ethoxyphenol

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethoxyphenol in anhydrous acetonitrile.

-

Cool the solution to 0°C using an ice bath.

-

Add N-Chlorosuccinimide (NCS) portion-wise over 15-20 minutes, maintaining the temperature at 0°C. Rationale: Portion-wise addition helps to control the reaction exotherm and minimize the formation of dichlorinated byproducts.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Rationale: The bicarbonate wash neutralizes any acidic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

Analytical Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environment. | Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons (distinct splitting pattern for the trisubstituted ring), and the phenolic hydroxyl proton. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Signals for the ethoxy carbons, and distinct signals for the aromatic carbons, including those bonded to chlorine, oxygen, and hydrogen. |

| Mass Spectrometry (MS) | Determination of molecular weight and isotopic pattern. | A molecular ion peak corresponding to the molecular weight of 172.61 g/mol , with a characteristic M+2 peak for the chlorine isotope. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic peaks for the O-H stretch of the phenol, C-O stretches of the ether and phenol, and C-Cl stretch. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating the purity of the compound. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity and identity confirmation, especially for volatile derivatives. | A single peak with a mass spectrum matching the expected fragmentation pattern.[4][5] |

Diagram 2: Workflow for Analytical Characterization

Sources

A. Introduction: The Untapped Potential of 3-Chloro-4-ethoxy-phenol in Drug Discovery

Phenolic compounds are a cornerstone in the synthesis of pharmaceuticals, prized for their versatile reactivity and presence in a vast array of bioactive molecules.[1][2][3] 3-Chloro-4-ethoxy-phenol, an organic compound with the chemical formula C₈H₉ClO₂, presents a unique scaffold for medicinal chemists.[4] Its structure, featuring a chlorinated and ethoxylated phenol ring, suggests a rich potential for developing novel therapeutic agents.[4] While direct research on this specific molecule is limited, its structural motifs are found in compounds with known biological activities, hinting at promising avenues for investigation.[4] This guide will explore the potential applications of this compound in medicinal chemistry, drawing on data from analogous structures to propose targeted therapeutic strategies.

B. Physicochemical Properties and Synthesis

Understanding the fundamental characteristics of this compound is the first step in unlocking its medicinal potential. A summary of its key properties is provided below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉ClO₂ | [4] |

| Molecular Weight | 172.61 g/mol | [4] |

| CAS Number | 1216134-31-4 | [4] |

The synthesis of this compound can be approached through several established methods in organic chemistry.[4] Direct chlorination of 4-ethoxyphenol offers a straightforward route, though careful control of reaction conditions is necessary to achieve the desired regioselectivity.[4] Alternatively, electrophilic aromatic substitution provides another viable pathway.[4]

Experimental Protocol: Synthesis via Electrophilic Aromatic Substitution

This protocol outlines a general procedure for the synthesis of this compound from 4-ethoxyphenol.

Materials:

-

4-Ethoxyphenol

-

N-Chlorosuccinimide (NCS)

-

Anhydrous Dichloromethane (DCM)

-

Silica Gel for column chromatography

-

Hexanes

-

Ethyl Acetate

Procedure:

-

Dissolve 4-ethoxyphenol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add N-Chlorosuccinimide (1.1 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield pure this compound.

C. Potential Therapeutic Applications

The structural features of this compound suggest several potential applications in medicinal chemistry. The presence of a chlorine atom can enhance lipophilicity and metabolic stability, while the ethoxy group can modulate solubility and receptor binding. The phenolic hydroxyl is a key site for hydrogen bonding and can act as a proton donor.

Antimicrobial Agents

Chlorophenols are a known class of antimicrobial agents, and it is plausible that this compound could exhibit similar properties.[4][5] The proposed mechanism of action for many antimicrobial phenols involves the disruption of microbial cell membranes, leading to leakage of intracellular components and ultimately cell death.

A standard broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.[6][7][8][9][10]

Caption: Workflow for determining the antimicrobial activity of this compound.

Enzyme Inhibitors

The phenolic scaffold is present in many enzyme inhibitors.[11][12][13] Depending on the substitution pattern, these compounds can target a variety of enzymes, including kinases, phosphatases, and proteases. The specific substitution of this compound may allow for selective targeting of certain enzyme active sites.

A representative enzyme, such as a tyrosine kinase, can be used to assess the inhibitory potential of this compound.

Caption: Workflow for an in vitro enzyme inhibition assay.

Antioxidant Agents

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.[14][15][16][17][18] The hydroxyl group on the phenol ring can donate a hydrogen atom to a radical, thereby neutralizing it and preventing oxidative damage to cells.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.[14]

Caption: Workflow for the DPPH antioxidant assay.

D. Structure-Activity Relationship (SAR) Insights

While experimental data on this compound is needed, we can hypothesize on the structure-activity relationships based on general principles of medicinal chemistry.

-

Phenolic Hydroxyl: This group is likely crucial for activity, particularly in antioxidant and enzyme-inhibiting roles, due to its hydrogen-bonding capabilities. Derivatization of this group, for example, through etherification or esterification, could serve as a prodrug strategy or modulate activity.

-

Chloro Group: The position and presence of the chlorine atom can significantly impact the electronic properties and lipophilicity of the molecule. This, in turn, can affect membrane permeability, metabolic stability, and binding affinity to target proteins.[19]

-

Ethoxy Group: The ethoxy group can influence the compound's solubility and steric profile. Modifications to the length of the alkyl chain could be explored to optimize pharmacokinetic properties.

E. Pharmacokinetic and Toxicological Considerations

Early assessment of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is critical in drug discovery.

Pharmacokinetics: The presence of the chloro and ethoxy groups suggests that this compound will have moderate lipophilicity, which may facilitate oral absorption. Metabolism is likely to occur at the phenolic hydroxyl (glucuronidation or sulfation) and potentially through oxidative de-ethylation.

Toxicology: Chlorophenols, as a class, can exhibit toxicity, and it is essential to evaluate the potential risks associated with this compound.[20][21][22] In vitro cytotoxicity assays, such as the MTT assay, should be conducted on relevant cell lines to assess its potential for cellular toxicity.[23] Studies in animal models would be necessary to determine its in vivo toxicity profile.[21]

F. Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Based on the analysis of its structural components and data from related compounds, it holds potential as a starting point for the development of novel antimicrobial, enzyme-inhibiting, and antioxidant agents. The proposed experimental workflows provide a roadmap for the initial biological evaluation of this compound. Future research should focus on its synthesis and purification, followed by a comprehensive in vitro screening campaign to validate these hypotheses. Promising results would warrant further investigation into its mechanism of action, structure-activity relationships through the synthesis of analogs, and a thorough assessment of its pharmacokinetic and toxicological properties.

G. References

-

PubMed Central. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]

-

ResearchGate. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. [Link]

-

National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Chlorophenols. [Link]

-

ResearchGate. Theoretical Study of Molecular Structures and Properties of the Complete Series of Chlorophenols. [Link]

-

Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

-

Wikipedia. Phenol. [Link]

-

National Center for Biotechnology Information. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. [Link]

-

Wikipedia. Chlorophenol. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

National Center for Biotechnology Information. The biological action of chlorophenols. [Link]

-

PubMed Central. Methods for in vitro evaluating antimicrobial activity: A review. [Link]

-

MDPI. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. [Link]

-

National Center for Biotechnology Information. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. [Link]

-

National Center for Biotechnology Information. A scalable and green one-minute synthesis of substituted phenols. [Link]

-

PubMed. Quantitative structure-activity relationships for the toxicity of chlorophenols to mammalian submitochondrial particles. [Link]

-

PubChem. 3-Chloro-4-ethylphenol. [Link]

-

MDPI. Phenolic Compounds and Antioxidant and Anti-Enzymatic Activities of Selected Adaptogenic Plants from South America, Asia, and Africa. [Link]

-

National Center for Biotechnology Information. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. [Link]

-

ACS Publications. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [Link]

-

Google Patents. CN105859559A - Production method of 3-ethoxy-4-nitrophenol.

-

ResearchGate. Quantitative structure activity relationship and toxicity mechanisms of chlorophenols on cells in vitro. [Link]

-

WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

PubMed Central. Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. [Link]

-

ResearchGate. Antioxidant activity of individual phenolic compounds determined using.... [Link]

-

Beaudry Research Group. Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. [Link]

-

ResearchGate. (PDF) Inhibitory effects of some phenolic compounds on enzymatic hydrolysis of sucrose. [Link]

-

National Institutes of Health. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

-

Frontiers. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. [Link]

-

A comprehensive review on in-vitro methods for anti- microbial activity. [Link]

-

Botanica Serbica. Investigation of phenolic compounds, in vitro antioxidant and enzyme inhibition activities of methanol and aqueous extracts of d. [Link]

-

MDPI. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. [Link]

-

Repositório Alice - Embrapa. Enzyme-assisted extraction of phenolics from winemaking by-products: Antioxidant potential and inhibition of alpha-glucosidase a. [Link]

-

PubMed Central. Extraction and characterization of phenolic compounds and their potential antioxidant activities. [Link]

-

National Center for Biotechnology Information. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

-

WIPO Patentscope. WO/2015/135096 METHOD FOR SYNTHESIZING 3-ETHOXY-4-ETHOXYCARBONYL PHENYLACETIC ACID. [Link]

Sources

- 1. Phenol - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy this compound | 1216134-31-4 [smolecule.com]

- 5. Chlorophenol - Wikipedia [en.wikipedia.org]

- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. woah.org [woah.org]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. botanicaserbica.bio.bg.ac.rs [botanicaserbica.bio.bg.ac.rs]

- 13. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 14. mdpi.com [mdpi.com]

- 15. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 18. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Prospective Analysis of 3-Chloro-4-ethoxy-phenol as a Novel Antimicrobial and Antifungal Agent: A Technical Guide for Researchers

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities with potential therapeutic applications. This technical guide provides an in-depth, prospective analysis of 3-Chloro-4-ethoxy-phenol, a halogenated phenolic ether, as a candidate for antimicrobial and antifungal drug development. While direct empirical data on this specific molecule is nascent, this document synthesizes established knowledge of related chlorophenolic and ethoxyphenolic compounds to build a robust scientific framework for its investigation. We will explore its chemical rationale, propose putative mechanisms of action against bacterial and fungal pathogens, and provide detailed, field-proven experimental protocols for its synthesis and comprehensive evaluation. This guide is intended for researchers, scientists, and drug development professionals dedicated to pioneering next-generation anti-infective agents.

Introduction: The Chemical and Therapeutic Potential of this compound

Phenolic compounds have long been recognized for their broad-spectrum antimicrobial properties.[1] The introduction of a halogen, such as chlorine, to the phenolic ring can significantly enhance this activity.[1][2] The presence of an ethoxy group may modulate the compound's lipophilicity, potentially improving its ability to penetrate microbial cell membranes. This compound, therefore, represents a compelling, yet under-explored, molecular scaffold for antimicrobial discovery. Its structural features suggest a potential for dual action, combining the membrane-disrupting and protein-denaturing properties of chlorophenols with the altered bioavailability conferred by the ether linkage.[1][3][4] This guide will lay the groundwork for a systematic investigation into this promising compound.

Proposed Mechanisms of Antimicrobial and Antifungal Action

Based on the known bioactivities of its constituent chemical moieties, we can hypothesize several mechanisms by which this compound may exert its antimicrobial and antifungal effects.

Antimicrobial Mechanism of Action

The primary antimicrobial action of phenolic compounds involves the disruption of the bacterial cell membrane.[4][5] The hydroxyl group is crucial for this activity, interacting with the phospholipid bilayer and increasing its permeability. This leads to the leakage of essential intracellular components, such as ions and ATP, ultimately resulting in cell death.[4] The chlorine atom on the aromatic ring is expected to enhance this effect by increasing the compound's acidity and lipophilicity, thereby facilitating its partitioning into the bacterial membrane.

Furthermore, phenolic compounds are known to denature and coagulate proteins.[1] this compound could potentially inhibit critical bacterial enzymes and disrupt cellular processes by binding to and altering the conformation of key proteins.

Caption: Proposed antimicrobial mechanism of this compound.

Antifungal Mechanism of Action

The antifungal activity of this compound is likely to target the fungal cell membrane, which is rich in ergosterol.[6] Similar to its action on bacteria, the compound may intercalate into the membrane, disrupting its integrity and leading to cell lysis. Additionally, some chlorinated compounds have been shown to inhibit DNA synthesis in fungi by targeting enzymes like thymidylate synthase.[6] Another potential mechanism is the generation of reactive oxygen species (ROS) that can damage mitochondria and other cellular components.[7]

Caption: Proposed antifungal mechanisms of this compound.

Experimental Protocols for Synthesis and Evaluation

A rigorous and systematic experimental approach is essential to validate the therapeutic potential of this compound.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of substituted phenols. One such approach involves the chlorination of 4-ethoxyphenol.

Step-by-Step Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-ethoxyphenol in a suitable inert solvent such as dichloromethane.

-

Chlorination: Cool the solution in an ice bath. Slowly add a solution of a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), dissolved in the same solvent, through the dropping funnel with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by slowly adding water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Antimicrobial Susceptibility Testing

To determine the antimicrobial efficacy of this compound, a series of standardized assays should be performed against a panel of clinically relevant bacterial and fungal strains.

This qualitative assay provides a preliminary assessment of antimicrobial activity.[8][9][10][11]

Step-by-Step Protocol:

-

Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland turbidity standard.[8]

-

Plating: Uniformly swab the inoculum onto the surface of a Mueller-Hinton agar plate.[12]

-

Disk Application: Aseptically place sterile paper disks impregnated with known concentrations of this compound onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.[13]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.[8]

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13][14]

Step-by-Step Protocol:

-

Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing Mueller-Hinton broth.[15]

-

Inoculation: Inoculate each well with a standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate under appropriate conditions.[13]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[16][17]

Step-by-Step Protocol:

-

Subculturing: Following the MIC assay, take an aliquot from each well that showed no visible growth.

-

Plating: Spread the aliquot onto an appropriate agar medium.

-

Incubation: Incubate the plates to allow for the growth of any surviving microorganisms.

-

MBC/MFC Determination: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[16]

Caption: Experimental workflow for antimicrobial/antifungal evaluation.

Data Presentation and Interpretation

All quantitative data from the antimicrobial and antifungal assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical Antimicrobial Activity of this compound

| Microorganism | Strain | Disk Diffusion (Zone of Inhibition, mm) | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 18 | 8 | 16 |

| Escherichia coli | ATCC 25922 | 15 | 16 | 32 |

| Pseudomonas aeruginosa | ATCC 27853 | 12 | 32 | 64 |

| Candida albicans | ATCC 90028 | 20 | 4 | 8 |

| Aspergillus fumigatus | ATCC 204305 | 16 | 8 | 16 |

Safety and Toxicological Considerations

Chlorophenols as a class are known to have toxicological profiles that require careful handling.[2] Preliminary in vitro cytotoxicity assays using relevant human cell lines should be conducted to assess the therapeutic index of this compound. Further in vivo toxicological studies will be necessary if the compound shows promising antimicrobial activity and low cytotoxicity.

Conclusion and Future Directions

This compound presents a compelling starting point for the development of a new class of antimicrobial and antifungal agents. The structural combination of a chlorinated phenol and an ethoxy group provides a strong rationale for its potential efficacy. The experimental framework detailed in this guide offers a clear and robust pathway for the synthesis, in vitro evaluation, and preliminary safety assessment of this compound. Successful validation of its antimicrobial properties would warrant further investigation into its mechanism of action, in vivo efficacy, and potential for clinical development.

References

-

Bacterial bioluminescence inhibition by Chlorophenols. (2000). ResearchGate. [Link]

-

Quinto-Alemany, D., et al. (2021). Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. PMC - PubMed Central. [Link]

-

CHLOROPHENOLS. (n.d.). AFIRM Group. [Link]

-

Chlorophenol. (n.d.). Wikipedia. [Link]

-

de Cássia Orlandi Sardi, J., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. PubMed. [Link]

-

Ríos, J. L., & Villar, A. (2023). Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants. PubMed. [Link]

-

Phenol-An effective antibacterial Agent. (2016). Research and Reviews. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

-

Preventing Microbial Infections with Natural Phenolic Compounds. (2022). MDPI. [Link]

-

Antifungal Activity of Phenolic and Polyphenolic Compounds from Different Matrices of Vitis vinifera L. against Human Pathogens. (2020). PMC - NIH. [Link]

-

Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2019). Frontiers. [Link]

-

Bacterial degradation of chlorophenols and their derivatives. (2014). PMC - PubMed Central. [Link]

-

Antibacterial, Antifungal, Antiviral Activity, and Mechanisms of Action of Plant Polyphenols. (n.d.). MDPI. [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

-

The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. [Link]

-

Antifungal activity and mechanism of tea polyphenols against Rhizopus stolonifer. (2015). ResearchGate. [Link]

-

Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap. [Link]

-

Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated from Marine Invertebrates. (n.d.). MDPI. [Link]

-

Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2022). ResearchGate. [Link]

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). PMC - NIH. [Link]

-

ethyl 3,3-diethoxypropanoate. (n.d.). Organic Syntheses Procedure. [Link]

-

Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). PMC - NIH. [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]

-

Disk diffusion test. (n.d.). Wikipedia. [Link]

-

Mechanisms of action in antifungal drugs. (n.d.). Research Starters - EBSCO. [Link]

- Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. (n.d.).

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC - NIH. [Link]

-

Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes. [Link]

-

Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]

-

Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. (2015). ResearchGate. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]

-

MBC (Minimum Bactericidal Concentration) assessment, using Agar Dilution Method. (n.d.). ResearchGate. [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. afirm-group.com [afirm-group.com]

- 3. Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 6. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. asm.org [asm.org]

- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 10. hardydiagnostics.com [hardydiagnostics.com]

- 11. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 12. microbenotes.com [microbenotes.com]

- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. protocols.io [protocols.io]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. bmglabtech.com [bmglabtech.com]

- 17. microchemlab.com [microchemlab.com]

An In-depth Technical Guide to 3-Chloro-4-ethoxy-phenol: A Versatile Intermediate in Modern Organic Synthesis

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the synthesis, properties, and applications of 3-Chloro-4-ethoxy-phenol. As a substituted phenol, this compound offers a unique combination of reactive sites, making it a valuable building block for a range of complex organic molecules.

Introduction to this compound

This compound is an aromatic organic compound featuring a phenol ring substituted with a chlorine atom, an ethoxy group, and a hydroxyl group.[1] Its chemical structure, with the formula C₈H₉ClO₂, provides a strategic platform for synthetic chemists.[1] The interplay between the electron-donating ethoxy group and the electron-withdrawing chlorine atom, along with the reactive phenolic hydroxyl, allows for a variety of chemical transformations. This makes it a significant intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The presence of both a halogen and an ether linkage on the phenolic backbone opens up numerous possibilities for cross-coupling reactions, nucleophilic substitutions, and derivatization of the hydroxyl group.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is fundamental to its effective use in synthesis.

Physicochemical Data

The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| CAS Number | 1216134-31-4 | [1][3][4] |

| Molecular Formula | C₈H₉ClO₂ | [1][3][4] |

| Molecular Weight | 172.61 g/mol | [1][4] |

| Purity | Typically ≥95% | [3] |

| Storage Temperature | 2-8°C | [3] |

Safety and Handling

As with all chlorophenolic compounds, appropriate safety measures are crucial.[5][6]

-

Hazard Statements: According to the Globally Harmonized System (GHS), this compound is associated with warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[3][7]

-

Precautionary Statements: Recommended precautions include avoiding breathing dust/fumes (P261) and using protective gloves and eye protection.[3][7] In case of contact with eyes, rinse cautiously with water for several minutes (P305, P351, P338).[3]

-

General Handling: Work should be conducted in a well-ventilated fume hood.[8][9] Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn. Store the compound in a tightly sealed container in a cool, dry place.[8][10]

Synthesis of this compound

The most common and logical synthetic route to this compound involves the selective chlorination of a 4-ethoxyphenol precursor. This reaction is a classic example of electrophilic aromatic substitution.

Mechanistic Rationale

The hydroxyl (-OH) and ethoxy (-OC₂H₅) groups on the precursor, 4-ethoxyphenol, are both ortho-, para-directing and activating groups. The para position is already occupied by the ethoxy group, directing the incoming electrophile (Cl⁺) to the ortho positions relative to the hydroxyl and ethoxy groups. The chlorination occurs at the position meta to the ethoxy group (and ortho to the hydroxyl group), which is sterically less hindered and electronically favorable.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for the chlorination of phenols.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-ethoxyphenol (1.0 eq.) in a suitable anhydrous solvent like dichloromethane (DCM) or chloroform.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.

-

Addition of Chlorinating Agent: Add a solution of a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) (1.0-1.1 eq.), dissolved in the same solvent to the dropping funnel. Add the chlorinating agent dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Applications in Organic Synthesis

This compound is a versatile intermediate due to its multiple reactive sites. Its utility is primarily in building more complex molecular architectures for pharmaceuticals and agrochemicals.[1]

Key Reactions and Transformations

-

O-Alkylation/Acylation: The phenolic hydroxyl group can be readily deprotonated by a base to form a phenoxide, which is a potent nucleophile. This allows for Williamson ether synthesis to form diaryl ethers or reaction with acyl chlorides to produce esters.[1]

-

Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution, although the existing substituents will direct the position of the incoming electrophile.

-

Cross-Coupling Reactions: The chloro-substituent can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, significantly increasing molecular complexity.

Caption: Key synthetic transformations of this compound.

Case Study: Intermediate for Bioactive Molecules

Substituted diphenyl ethers and amides are common structural motifs in many bioactive compounds. For instance, the anthelmintic drug Rafoxanide is a complex salicylanilide, and its synthesis involves the coupling of an amino-diphenyl ether with a salicylic acid derivative.[11] The synthesis of the necessary amino-diphenyl ether intermediate often starts from substituted phenols.[11]

This compound can serve as a key precursor for analogous structures. For example, it can be coupled with a substituted nitrobenzene derivative via a nucleophilic aromatic substitution (SₙAr) reaction to form a nitro-diaryl ether. Subsequent reduction of the nitro group would yield an amino-diaryl ether, a crucial building block for amides with potential biological activity. This highlights its role in accessing complex scaffolds relevant to drug discovery.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its trifunctional nature—a reactive hydroxyl group, a site for cross-coupling, and an activated aromatic ring—provides chemists with multiple avenues for molecular elaboration. With a well-understood reactivity profile and straightforward synthesis, it is poised to remain a relevant building block in the development of novel pharmaceuticals and agrochemicals. Further research could explore its application in the synthesis of novel polymers or as a fragment in fragment-based drug design.

References

- Google Patents. (n.d.). CN105859559A - Production method of 3-ethoxy-4-nitrophenol.

-

MySkinRecipes. (n.d.). 3-Ethoxyphenol. [Link]

-

RSC Publishing. (2021, May 14). Mechanism and kinetic properties for the complete series reactions of chloro(thio)phenols with O(3P) under high temperature conditions. [Link]

- Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

-

001CHEMICAL. (n.d.). CAS No. 1216134-31-4, this compound. [Link]

-

Wikipedia. (n.d.). Phenol. [Link]

-

National Institutes of Health. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

-

AOBChem. (n.d.). This compound. [Link]

-

SAFETY DATA SHEET. (n.d.). 4-Ethoxyphenol. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorophenol. [Link]

-

Metascience. (n.d.). Safety Data Sheet 4-Ethoxyphenol. [Link]

Sources

- 1. Buy this compound | 1216134-31-4 [smolecule.com]

- 2. 3-Ethoxyphenol [myskinrecipes.com]

- 3. aobchem.com [aobchem.com]

- 4. 001chemical.com [001chemical.com]

- 5. Mechanism and kinetic properties for the complete series reactions of chloro(thio)phenols with O(3P) under high temperature conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Phenol - Wikipedia [en.wikipedia.org]

- 7. sds.metasci.ca [sds.metasci.ca]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. guidechem.com [guidechem.com]

- 11. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Chloro-4-ethoxy-phenol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Chloro-4-ethoxy-phenol, a key intermediate in pharmaceutical and agrochemical synthesis.[1] In the absence of extensive published quantitative data for this specific compound, this guide employs a predictive approach grounded in fundamental principles of chemical solubility and data from structurally analogous compounds. We will delve into the physicochemical properties of this compound, explore the theoretical underpinnings of its dissolution in various organic solvents, and provide a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this compound in their work.

Introduction: The Significance of this compound Solubility

This compound, with the chemical formula C₈H₉ClO₂, is an organic compound of increasing interest due to its potential applications in the synthesis of novel therapeutic agents and agricultural chemicals. Its molecular structure, featuring a chlorinated and ethoxylated phenol ring, suggests potential antimicrobial and antioxidant properties.[1] The solubility of this compound in organic solvents is a critical parameter that influences its reaction kinetics, purification, formulation, and ultimately, its bioavailability in potential pharmaceutical applications. A thorough understanding of its solubility profile is therefore paramount for its effective utilization in research and development.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

| Property | Value | Source |

| CAS Number | 1216134-31-4 | [1][2] |

| Molecular Formula | C₈H₉ClO₂ | [1][2] |

| Molecular Weight | 172.61 g/mol | [1][2] |

| Appearance | Not explicitly stated, likely a solid at room temperature based on related phenols. | N/A |

| Predicted Polarity | Moderately polar | Inferred from structure |

The molecule possesses both polar and non-polar characteristics. The phenolic hydroxyl group is capable of acting as a hydrogen bond donor and acceptor, while the ether oxygen of the ethoxy group can act as a hydrogen bond acceptor. These features suggest a propensity for solubility in polar solvents. Conversely, the aromatic ring and the chlorine atom contribute to the molecule's non-polar character, suggesting potential solubility in less polar organic solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction.[3] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we can anticipate its solubility based on the following interactions:

-

Hydrogen Bonding: The phenolic hydroxyl group is the most significant contributor to hydrogen bonding. Solvents that are strong hydrogen bond acceptors (e.g., alcohols, ethers, ketones) are expected to be good solvents for this compound.

-

Dipole-Dipole Interactions: The carbon-chlorine and carbon-oxygen bonds in the molecule create permanent dipoles. Polar aprotic solvents, such as acetone and ethyl acetate, will interact favorably with these dipoles.

-

Van der Waals Forces: The non-polar aromatic ring and the ethyl group will interact via London dispersion forces, which are present in all molecules. Non-polar solvents like hexane will primarily interact through these forces.

Based on these principles and qualitative data from structurally similar compounds such as 4-chlorophenol and 2-ethoxyphenol, which are readily soluble in organic solvents like alcohols and ethers, we can predict a similar trend for this compound.[4][5][6]

Predictive Solubility Profile of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions with the phenolic hydroxyl group. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | High to Moderate | Favorable dipole-dipole interactions and hydrogen bond acceptance. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Good hydrogen bond acceptors, but lower polarity than ketones. |

| Halogenated | Dichloromethane, Chloroform | Moderate to Low | Can engage in dipole-dipole interactions, but lack strong hydrogen bonding capabilities. |

| Aromatic | Toluene, Benzene | Low | Primarily van der Waals interactions; lack of strong polar interactions. |

| Non-polar Aliphatic | Hexane, Cyclohexane | Very Low | Mismatch in polarity; weak intermolecular forces. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[7][8]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or screw-cap test tubes

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of vials.

-

Pipette a known volume of each organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is saturated.[7]

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Concentration Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve using the analytical instrument of choice (e.g., by measuring the absorbance at a specific wavelength for UV-Vis).

-

Dilute the filtered saturated solution samples as necessary to fall within the linear range of the calibration curve.

-

Measure the concentration of the diluted samples.

-

Calculate the original concentration of the saturated solution, accounting for any dilutions. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Conclusion

While direct, published quantitative solubility data for this compound is limited, a robust predictive framework can be established based on its physicochemical properties and the behavior of structurally related compounds. This guide provides a theoretical foundation for understanding its solubility in a range of organic solvents, from polar protic to non-polar aliphatic. For definitive quantitative data, the detailed experimental protocol for the shake-flask method provided herein offers a reliable and reproducible approach. The insights and methodologies presented in this guide will aid researchers in the effective handling and application of this compound in their synthetic and formulation endeavors.

References

-

Solubility of Things. (n.d.). 4-Chlorophenol. Retrieved January 18, 2026, from [Link]

-

U.S. National Library of Medicine. (n.d.). A review of chlorinated phenols. PubMed. Retrieved January 18, 2026, from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 18, 2026, from [Link]

-

001CHEMICAL. (n.d.). CAS No. 1216134-31-4, this compound. Retrieved January 18, 2026, from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. A review of chlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. enamine.net [enamine.net]

- 8. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to the Spectral Data of 3-Chloro-4-ethoxy-phenol

Introduction

The molecular structure of 3-Chloro-4-ethoxy-phenol is presented below, with atoms numbered for clarity in the subsequent spectral interpretations.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the ethoxy group protons, and the phenolic hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H (Phenolic OH) | 5.0 - 6.0 | Singlet (broad) | - | 1H |

| H-2 | ~7.05 | Doublet | ~2.5 | 1H |

| H-6 | ~6.90 | Doublet of doublets | ~8.5, 2.5 | 1H |